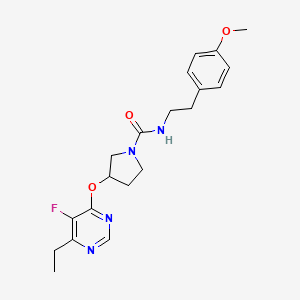

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(6-ethyl-5-fluoropyrimidin-4-yl)oxy-N-[2-(4-methoxyphenyl)ethyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN4O3/c1-3-17-18(21)19(24-13-23-17)28-16-9-11-25(12-16)20(26)22-10-8-14-4-6-15(27-2)7-5-14/h4-7,13,16H,3,8-12H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWTVLDRBZPHLFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NCCC3=CC=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core pyrimidinyl group. One common approach is to start with 6-ethyl-5-fluoropyrimidin-4-ol, which can be synthesized through cyclization reactions involving formamide and methyl 2-fluoro-3-oxovalerate. The resulting intermediate is then further reacted with other reagents to introduce the pyrrolidine ring and the methoxyphenethyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for efficiency and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure the production of high-purity material. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The methoxyphenethyl group can be oxidized to form methoxybenzaldehyde or other derivatives.

Reduction: : The pyrrolidine ring can be reduced to form piperidine derivatives.

Substitution: : The fluorine atom on the pyrimidinyl group can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: : Methoxybenzaldehyde, methoxybenzoic acid, and other derivatives.

Reduction: : Piperidine derivatives.

Substitution: : Amino-substituted pyrimidinyl compounds, hydroxyl-substituted pyrimidinyl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrimidinyl group makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural complexity allows it to interact with various biological targets, making it a useful tool in drug discovery.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for the development of new drugs, particularly in the treatment of diseases that involve the pyrimidine metabolism pathway.

Industry

In industry, this compound can be used in the production of specialty chemicals, coatings, and materials. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Voriconazole: : A triazole antifungal medication with a similar pyrimidinyl group.

Fluoropyrimidines: : Other fluorinated pyrimidines used in pharmaceuticals and agrochemicals.

Pyrrolidine derivatives: : Compounds containing the pyrrolidine ring used in various chemical syntheses.

Uniqueness

3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide is unique due to its combination of functional groups and structural complexity. This allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Biological Activity

3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(4-methoxyphenethyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Structural Characteristics

The compound consists of several key structural elements:

- Pyrrolidine Ring : A five-membered ring that contributes to the compound's overall stability and biological activity.

- Fluorinated Pyrimidine Moiety : The presence of fluorine enhances metabolic stability and biological interactions.

- Methoxyphenethyl Group : This segment may influence the compound's binding affinity to various biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in cancer pathways, impacting cellular signaling and proliferation.

- Target Binding : Interaction studies suggest that the compound can bind to proteins and nucleic acids, potentially modulating their functions and affecting biological processes.

In Vitro Studies

In vitro assays have demonstrated promising results regarding the compound's efficacy against various cancer cell lines. For instance:

- Cell Proliferation Assays : Studies reported a significant reduction in cell viability in cancer cell lines treated with the compound, indicating its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various protein targets. The results suggest:

- High Affinity for CDK Inhibitors : The compound shows potential as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating cell cycle progression.

Case Studies

One notable case study involved the application of this compound in a preclinical model of breast cancer. The study aimed to evaluate its efficacy in reducing tumor growth:

- Study Design : Mice bearing MCF7 tumors were treated with varying doses of the compound over four weeks.

- Results : Tumor size was significantly reduced compared to control groups, supporting the hypothesis that the compound has potent antitumor activity.

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrrolidine-1-carboxamide core in this compound?

The pyrrolidine-1-carboxamide core is typically synthesized via cyclization reactions. A common approach involves:

- Cyclization of 1,4-diketones or amino alcohols using acid or base catalysis to form the pyrrolidine ring .

- Carboxamide formation through coupling reactions (e.g., EDC/HOBt-mediated) between pyrrolidine intermediates and activated carboxylic acid derivatives of the 4-methoxyphenethyl group .

- Purification via column chromatography or recrystallization to isolate the core structure.

Basic: How can researchers confirm the structural integrity of the pyrimidine-ether linkage in this compound?

Key analytical methods include:

- NMR Spectroscopy : NMR to verify the fluorine atom at the 5-position of the pyrimidine ring, and NMR to confirm ether linkage (δ 4.5–5.5 ppm for the OCH group) .

- High-Resolution Mass Spectrometry (HRMS) : To validate the molecular ion ([M+H]) and fragmentation patterns consistent with the pyrimidine-ether moiety .

- X-ray Crystallography : For unambiguous confirmation of bond angles and spatial arrangement, particularly if crystalline derivatives are obtainable .

Advanced: What methodologies are effective for optimizing the introduction of the 6-ethyl-5-fluoropyrimidin-4-yloxy group?

Optimization requires:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution at the pyrimidine C4 position .

- Base Choice : Strong bases (e.g., NaH or KCO) facilitate deprotonation of the hydroxyl group in the pyrrolidine intermediate, improving reaction efficiency .

- Temperature Control : Reactions at 60–80°C balance reactivity and side-product formation. Monitor progress via TLC or LC-MS to terminate at optimal conversion .

Advanced: How can conformational analysis of the pyrrolidine ring inform SAR studies?

- Computational Modeling : Density Functional Theory (DFT) calculations predict low-energy conformers and steric interactions affecting target binding .

- Dihedral Angle Analysis : X-ray data (e.g., dihedral angles between pyrimidine and pyrrolidine planes) reveal torsional strain, guiding modifications for improved pharmacophore alignment .

- Comparative Crystallography : Contrast with analogs (e.g., trifluoromethyl-substituted derivatives) to identify structural motifs that enhance stability or activity .

Advanced: How should researchers address discrepancies in biological activity data across assay platforms?

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. CHO), receptor expression levels, and readout methods (e.g., fluorescence vs. luminescence) .

- Metabolic Stability Testing : Use liver microsomes or hepatocytes to rule out differential metabolite interference .

- Orthogonal Binding Assays : Combine SPR (surface plasmon resonance) for affinity measurements with functional assays (e.g., cAMP accumulation) to cross-validate target engagement .

Basic: What purification techniques are suitable for isolating this compound from reaction mixtures?

- Normal-Phase Chromatography : Silica gel with gradients of ethyl acetate/hexane for polar intermediates .

- Reverse-Phase HPLC : C18 columns with acetonitrile/water (+0.1% TFA) for final purification, especially to separate fluorinated byproducts .

- Recrystallization : Use ethanol/water or dichloromethane/hexane systems to obtain high-purity crystals .

Advanced: What strategies mitigate racemization during synthesis of the chiral pyrrolidine center?

- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., L-proline derivatives) to retain configuration during cyclization .

- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrolled pyrrolidine formation .

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Advanced: How can researchers elucidate the role of the 4-methoxyphenethyl group in target binding?

- SAR by Hybridization : Synthesize analogs with substituents (e.g., -CF, -Cl) to probe electronic and steric effects .

- Molecular Dynamics Simulations : Map interactions (e.g., π-stacking, hydrogen bonding) with receptor pockets .

- Photoaffinity Labeling : Incorporate photoactivatable groups (e.g., diazirine) to identify proximal amino acid residues in target proteins .

Basic: What spectroscopic techniques are critical for characterizing fluorinated pyrimidine derivatives?

- NMR : Detects fluorine environment shifts (e.g., δ -110 to -120 ppm for aromatic F) and confirms substitution patterns .

- IR Spectroscopy : Identifies carbonyl stretches (1650–1750 cm) and ether linkages (C-O-C, 1100–1250 cm) .

- UV-Vis : Monitors π→π* transitions in the pyrimidine ring (λ~260–280 nm) for concentration determination .

Advanced: How can researchers resolve conflicting cytotoxicity data between in vitro and in vivo models?

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and tissue distribution to explain efficacy gaps .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites altering in vivo activity .

- Tumor Microenvironment Models : Co-culture assays (e.g., with fibroblasts) to mimic in vivo conditions and validate target relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.